

# Melengestrol Acetate-d6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Melengestrol acetate-d6	
Cat. No.:	B15144095	Get Quote

Disclaimer: No specific Safety Data Sheet (SDS) for **Melengestrol acetate-d6** is publicly available. The following information is based on the Safety Data Sheet for the non-deuterated form, Melengestrol Acetate. The deuterated form is expected to have similar, but not identical, safety and toxicological properties. Researchers should handle this compound with due care and perform their own risk assessment.

This technical guide provides an in-depth overview of **Melengestrol acetate-d6**, designed for researchers, scientists, and drug development professionals. It covers safety data, physicochemical properties, and detailed experimental protocols.

## **Safety and Hazard Information**

Melengestrol acetate is a synthetic progestogen and should be handled by trained personnel in a laboratory setting.[1][2][3][4][5]

#### 1.1 Hazard Identification

Melengestrol acetate is classified as a hazardous substance.[1][2] Key hazard statements include:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]



- H335: May cause respiratory irritation.[2]
- H361: Suspected of damaging fertility or the unborn child.[3][4][5]

#### 1.2 Precautionary Measures

The following precautionary statements are recommended when handling Melengestrol acetate:

- P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P270: Do not eat, drink or smoke when using this product.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]
- 1.3 First Aid Measures
- If on skin: Wash with plenty of soap and water.[2][3]
- If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
   [2][3]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- If swallowed: Rinse mouth with water. Consult a physician.[3]
- 1.4 Handling and Storage

Store at room temperature in a tightly closed container in a dry and well-ventilated place.[3][4] Avoid contact with strong oxidizing agents.[1][3]

# **Physicochemical and Toxicological Data**

The following tables summarize the key quantitative data for Melengestrol acetate.



Table 1: Physicochemical Properties of Melengestrol Acetate

Property	Value	Reference
Molecular Formula	C25H32O4	
Molecular Weight	396.5 g/mol	
CAS Number	2919-66-6	[6]
Appearance	Crystalline powder	[1]
Melting Point	217 - 219 °C	[7]
Solubility	Soluble in chloroform and ethyl acetate.	[1]

Table 2: Toxicological Data for Melengestrol Acetate

Endpoint	Value	Species	Reference
Acceptable Daily Intake (ADI)	0-0.03 μg/kg bw	Human	[8]
Minimally Effective Dose (Hormonal Effects)	5 μg/kg bw/day	Cynomolgus Monkey	[8]
Maximum Residue Limits (MRLs)			
- Fat (Cattle)	18 μg/kg	Cattle	[8]
- Liver (Cattle)	10 μg/kg	Cattle	[8]
- Muscle (Cattle)	1 μg/kg	Cattle	[8]
- Kidney (Cattle)	2 μg/kg	Cattle	[8]

# **Experimental Protocols**



This section provides detailed methodologies for key experiments involving Melengestrol acetate.

3.1 Analytical Method for Melengestrol Acetate in Livestock Products using LC-MS/MS

This method is suitable for the quantification of Melengestrol acetate residues in animal tissues.[1][2][9]

#### 3.1.1. Extraction

- Weigh 10.0 g of the homogenized sample (muscle, fat, liver, or kidney).[1]
- Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[1]
- Homogenize the mixture for 1 minute.[1]
- Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.[1]
- Centrifuge at 3,000 rpm for 5 minutes.[1]
- Discard the n-hexane (upper) layer and collect the acetonitrile (lower) layer.
- Add 50 mL of acetonitrile to the residue, re-homogenize for 2 minutes, and centrifuge again.
   [1]
- Combine the acetonitrile layers.[1]

#### 3.1.2. Clean-up

- Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[1]
- Load the combined acetonitrile extract onto the cartridge.[1]
- Elute the analyte with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[1]
- Collect the entire eluate and concentrate it at below 40°C until the solvent is removed.[1]



 Dissolve the residue in exactly 1 mL of acetonitrile/0.1 vol% formic acid (1:3, v/v) to prepare the test solution.[1]

#### 3.1.3. LC-MS/MS Analysis

- Column: Octadecylsilanized silica gel column.[2]
- Mobile Phase: Linear gradient of 0.1 vol% formic acid and acetonitrile containing 0.1 vol% formic acid.[2]
- Ionization: Positive ion electrospray ionization (ESI+).[2]
- Detection: Tandem mass spectrometry (MS/MS).[2]

#### 3.2. In Vitro Cell Proliferation Assay using MCF-7 Cells

This protocol assesses the estrogenic or anti-estrogenic activity of Melengestrol acetate by measuring its effect on the proliferation of the human breast cancer cell line MCF-7.[5][8][10] [11]

#### 3.2.1. Cell Culture

- Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[8]
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[8][11]
- For experiments, switch to a hormone-free medium (phenol-red free EMEM with charcoal-dextran stripped FBS) for at least 72 hours to deplete endogenous hormones.[10][11]

#### 3.2.2. Proliferation Assay

- Seed the hormone-depleted MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of hormone-free medium and incubate for 24 hours.[8]
- Treat the cells with various concentrations of **Melengestrol acetate-d6** (and appropriate controls, such as  $17\beta$ -estradiol).



- Incubate the plates for a period of 6 days.
- Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay:
  - Fix the cells with 10% trichloroacetic acid (TCA).
  - Stain with 0.4% SRB solution.
  - Wash with 1% acetic acid to remove unbound dye.
  - Solubilize the bound dye with 10 mM Tris base solution.
  - Measure the absorbance at a suitable wavelength (e.g., 510 nm).

## **Mechanism of Action and Signaling Pathway**

Melengestrol acetate is a synthetic progestogen that acts as an agonist for the progesterone receptor (PR).[12] The binding of Melengestrol acetate to the PR initiates a signaling cascade that ultimately leads to changes in gene expression.



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